molecular formula C18H18N2OS B11170807 N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide

Cat. No.: B11170807
M. Wt: 310.4 g/mol
InChI Key: PROXNNGAFLJTPV-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 3-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of reactants. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole ring with a phenylbutanamide moiety allows it to interact with a different set of molecular targets compared to other benzothiazole derivatives .

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide

InChI

InChI=1S/C18H18N2OS/c1-12-7-6-10-15-17(12)20-18(22-15)19-16(21)11-13(2)14-8-4-3-5-9-14/h3-10,13H,11H2,1-2H3,(H,19,20,21)

InChI Key

PROXNNGAFLJTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC(C)C3=CC=CC=C3

Origin of Product

United States

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